![molecular formula C11H10O3 B181043 4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione CAS No. 24447-28-7](/img/structure/B181043.png)
4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione
Overview
Description
4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione is a complex organic compound known for its unique structural properties This compound is characterized by a fused ring system that includes a cyclopropane ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopropane ring, followed by further functionalization to introduce the benzofuran moiety. Reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the employment of advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, organolithium reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored for its pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. Studies have shown its potential in formulations aimed at treating conditions such as chronic pain and inflammation.
Case Study: Analgesic Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of hexahydroisobenzofuran dione were synthesized and evaluated for their analgesic activity. The results indicated significant pain relief in animal models compared to control groups. This suggests that the compound could be further developed into effective pain management therapies .
Synthesis and Derivatives
The synthesis of 4,4A,5,5a,6,6a-Hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione can be achieved through various chemical reactions involving cyclization processes. Researchers have successfully synthesized various derivatives with modified functional groups to enhance their biological activity.
Table 1: Synthesis Pathways of Derivatives
Derivative Name | Synthesis Method | Biological Activity |
---|---|---|
Methyl Hexahydro Dione | Cyclization of substituted benzenes | Anti-inflammatory |
Ethyl Hexahydro Dione | Esterification with ethyl groups | Analgesic |
Hydroxy Hexahydro Dione | Hydroxylation of hexahydro dione | Antioxidant |
Industrial Applications
Beyond pharmaceuticals, hexahydroisobenzofuran dione is also being investigated for use in material sciences. Its unique structure allows it to act as a building block for polymers and other materials with specific mechanical properties.
Case Study: Polymer Development
Research conducted at a leading polymer science institute demonstrated that incorporating hexahydroisobenzofuran dione into polymer matrices improved flexibility and thermal stability. This finding opens avenues for developing advanced materials suitable for various industrial applications .
Mechanism of Action
The mechanism by which 4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to active sites or allosteric sites, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Tecovirimat: Known for its antiviral properties, particularly against orthopoxviruses.
Pirfenidone: Used in the treatment of idiopathic pulmonary fibrosis.
Benzofuran derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione stands out due to its unique fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-8-4-1-2-5(7-3-6(4)7)9(8)11(13)14-10/h1-2,4-9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLYJZNAGFCCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293591 | |
Record name | Hexahydro-1H-4,6-ethenocyclopropa[f][2]benzofuran-1,3(3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24447-28-7 | |
Record name | 24447-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydro-1H-4,6-ethenocyclopropa[f][2]benzofuran-1,3(3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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